![molecular formula C10H17N3O2S B1474702 3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1781158-71-1](/img/structure/B1474702.png)
3-(Aminomethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For example, they can be synthesized through multicomponent reactions involving aromatic aldehydes, ethyl 3-cyanopropanoate, ethyl acetoacetate, and hydrazine hydrate .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of novel anellated pyranosides as precursors for C-Nucleoside analogues has been a significant area of research. The use of similar compounds in the synthesis process has led to the development of derivatives with potential biological activities. For example, the conversion of isopropyl derivatives to pyrano[3,4-c]pyrazol-5-ylmethyl acetates and further chemical modifications have demonstrated the versatility of these compounds in synthesizing complex heterocyclic structures (Ruiz et al., 2004).
Catalysis and Green Chemistry
Innovations in green chemistry have also been facilitated by the use of pyrazole derivatives. A study on the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines highlights the compound's role in promoting environmentally benign reactions, contributing to more sustainable chemical synthesis methods (Al-Matar et al., 2010).
Advancements in Heterocyclic Chemistry
The development of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4dihydropyrano[2,3-c]-pyrazole-5-carbonitriles has showcased the utility of pyrazole derivatives in forming biologically relevant heterocyclic compounds. This work underscores the importance of such derivatives in expanding the toolkit available for synthetic organic chemists and developing new therapeutic agents (Patel, 2017).
Structural and Spectroscopic Analysis
Structural and spectroscopic studies of pyrazole derivatives have provided insights into their potential uses in material science and as pharmacophores for drug design. For instance, the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, demonstrating the compound's potential in medicinal chemistry (Titi et al., 2020).
Novel Synthetic Routes and Applications
Exploring new synthetic routes for creating fluorinated pyrazolo derivatives has opened avenues for their application in designing nucleoside analogues and potential pharmaceuticals. The ability to introduce fluorine atoms into these compounds has significant implications for their pharmacokinetic properties and therapeutic efficacy (Iaroshenko et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to exhibit a wide range of biological and pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes like acetylcholinesterase .
Mode of Action
Based on the activities of related compounds, it can be inferred that the compound may interact with its targets, leading to changes in their function . For instance, inhibition of acetylcholinesterase can disrupt normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
Related compounds have been shown to influence pathways associated with oxidative stress . For example, they can increase the production of reactive oxygen species (ROS), which can negatively affect various cellular components .
Result of Action
Related compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-7(2)13-10(5-11)8-6-16(14,15)4-3-9(8)12-13/h7H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFRBSCKHGAEPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CS(=O)(=O)CCC2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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